molecular formula C8H18N2 B1286709 3-(Diethylamino)pyrrolidine CAS No. 20984-81-0

3-(Diethylamino)pyrrolidine

Cat. No.: B1286709
CAS No.: 20984-81-0
M. Wt: 142.24 g/mol
InChI Key: XHOADYKJSBCVBJ-UHFFFAOYSA-N
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Description

3-(Diethylamino)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C8H18N2 It features a pyrrolidine ring substituted with a diethylamino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diethylamino)pyrrolidine typically involves the reaction of pyrrolidine with diethylamine under specific conditions. One common method is the reductive amination of pyrrolidine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(Diethylamino)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Diethylamino)pyrrolidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: this compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)pyrrolidine involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the diethylamino group.

    N-Methylpyrrolidine: A derivative with a methyl group instead of a diethylamino group.

    N-Ethylpyrrolidine: A derivative with an ethyl group instead of a diethylamino group.

Uniqueness: 3-(Diethylamino)pyrrolidine is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N,N-diethylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10(4-2)8-5-6-9-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOADYKJSBCVBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943291
Record name N,N-Diethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20984-81-0
Record name N,N-Diethylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Diethylamino)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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